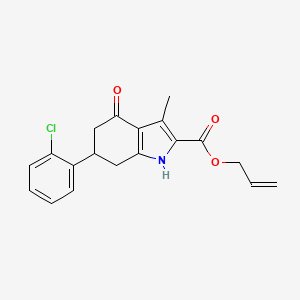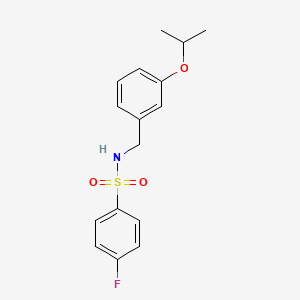![molecular formula C16H18N2O3S B4625919 N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)
N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related N-substituted benzamide derivatives often involves complex chemical procedures including the use of N-substituted imidazolylbenzamides or benzene-sulfonamides. These compounds have shown potency in various biochemical assays, suggesting that the synthesis techniques are effective for exploring pharmacological activities (Morgan et al., 1990). Moreover, the synthesis of 4-amino-N-[2(diethylamino)ethyl]benzamide derivatives has been characterized for their antibacterial and computational study, indicating the breadth of applications for benzamide compounds (Mostafa et al., 2023).
Molecular Structure Analysis
Molecular structure determination, including crystallography and Hirshfeld surface analysis, has been employed to characterize the structure of related compounds. For example, N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a benzothiadiazine derivative, has been studied to reveal intermolecular interactions and crystal structure stabilization mechanisms (Etsè et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving benzamide and sulfonamide derivatives are diverse, ranging from pharmacokinetics and metabolic interconversions (Kuo et al., 1993) to specific chemical synthesis routes that yield novel compounds with potential therapeutic applications (Sabbaghan & Hossaini, 2012).
Physical Properties Analysis
The physical properties of benzamide derivatives can be influenced significantly by their molecular structure, as seen in the crystallographic analysis of N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide, which highlights the compound's potential for radiohalogenation and targeted radiotherapy (Aneheim et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and potential therapeutic effects, are critical for understanding the utility of benzamide derivatives. For instance, the synthesis and anti-inflammatory activity of N-[substituted benzoyl(phenylsulfonyl)amino]-5-ethyl-1,2,3,6-tetrahydropyridines showcase the chemical versatility and pharmacological potential of these compounds (Wilson & Redda, 2003).
Aplicaciones Científicas De Investigación
Synthesis and Activity in Medicinal Chemistry
The synthesis and cardiac electrophysiological activity of N-substituted benzamides highlight their potential as selective class III antiarrhythmic agents, with compounds showing potency comparable to clinical trial candidates for preventing reentrant arrhythmias (Morgan et al., 1990)(Morgan et al., 1990). Similarly, the synthesis of novel substituted 4-[(methylsulfonyl)amino]benzamides demonstrates potent Class III antiarrhythmic activity, indicating their potential for developing new therapeutic agents (Ellingboe et al., 1992)(Ellingboe et al., 1992).
Prodrug Forms and Water-Solubility
Research on water-soluble amino acid derivatives of N-methylsulfonylamides explores their potential as prodrug forms, aiming to improve solubility and bioavailability for sulfonamide-containing drugs, which could enhance therapeutic efficacy and reduce side effects (Larsen et al., 1988)(Larsen et al., 1988).
Novel Insecticide Development
The development of Flubendiamide, a compound with a unique chemical structure, showcases its application in agriculture as a highly effective insecticide against lepidopterous pests, including resistant strains, without harming non-target organisms (Tohnishi et al., 2005)(Tohnishi et al., 2005).
Electrophysiological Effects and Antiarrhythmic Agents
Studies on sematilide and clofilium offer insights into their electrophysiological effects on atrial tissues, contributing to the development of new antiarrhythmic drugs for treating atrial arrhythmias with minimal side effects (Argentieri et al., 1991)(Argentieri et al., 1991).
Anti-acetylcholinesterase Activity
The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity highlight their potential as treatments for cognitive disorders, demonstrating the role of specific structural modifications in enhancing activity (Sugimoto et al., 1990)(Sugimoto et al., 1990).
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-N-ethyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-17-16(19)13-10-9-12(2)15(11-13)18-22(20,21)14-7-5-4-6-8-14/h4-11,18H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGLZCSLVKDCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4625850.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625855.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4625858.png)
![4-methoxy-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4625871.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4625878.png)
![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4625902.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)
![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)

